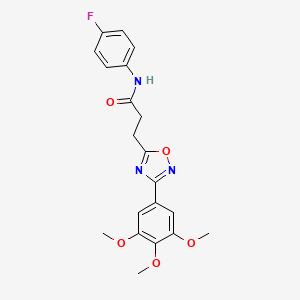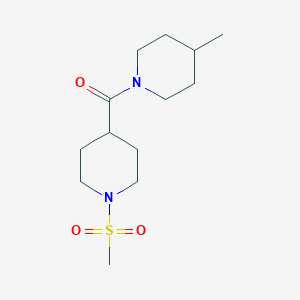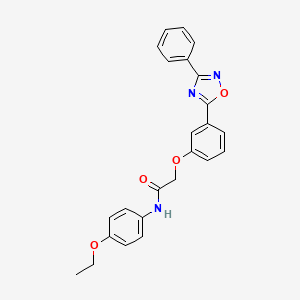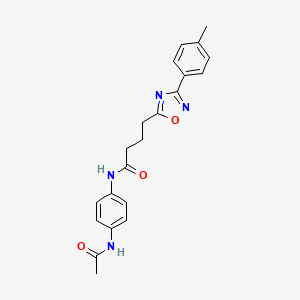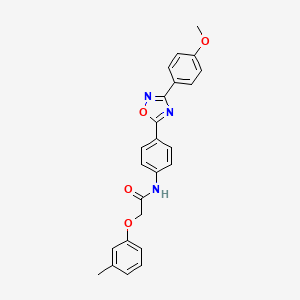
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is a chemical compound with potential applications in scientific research. The compound is also known as MTOA-N-phenyl-POA and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its potential to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that may have adverse effects on cells or tissues.
One limitation of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its limited solubility in water. This may make it difficult to administer the compound to cells or animals in a controlled manner. Another limitation is the lack of data on its long-term effects, which may limit its use in studies that require prolonged exposure to the compound.
将来の方向性
There are several future directions for research on N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases. For example, it may be studied as a potential treatment for cancer, neurodegenerative diseases, and inflammatory diseases.
Another direction is to explore its mechanism of action in more detail. This may involve identifying the specific signaling pathways that are modulated by the compound and elucidating the downstream effects of these pathways. In addition, it may be useful to investigate the structure-activity relationship of the compound to identify more potent and selective analogs.
Conclusion
In conclusion, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is a chemical compound that has potential applications in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects and ability to inhibit the growth of bacteria and fungi. While there are limitations to its use in lab experiments, there are also many future directions for research on this compound.
合成法
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline with m-tolyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its neuroprotective effects and its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-4-3-5-21(14-16)30-15-22(28)25-19-10-6-18(7-11-19)24-26-23(27-31-24)17-8-12-20(29-2)13-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLNUMHPKFGXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





